5-Iodo-2-methyl-1,3-benzothiazole

TRPV1 Antagonist Pain Research Ion Channel

5-Iodo-2-methyl-1,3-benzothiazole (CAS 90414-61-2) is a heterocyclic organic compound belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring with a methyl group at the 2-position and an iodine atom at the 5-position. This specific substitution pattern, with a molecular formula of C₈H₆INS and a molecular weight of 275.11 g/mol, imparts unique reactivity, making it a valuable synthetic intermediate in medicinal chemistry and materials science.

Molecular Formula C8H6INS
Molecular Weight 275.11 g/mol
CAS No. 90414-61-2
Cat. No. B1298452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Iodo-2-methyl-1,3-benzothiazole
CAS90414-61-2
Molecular FormulaC8H6INS
Molecular Weight275.11 g/mol
Structural Identifiers
SMILESCC1=NC2=C(S1)C=CC(=C2)I
InChIInChI=1S/C8H6INS/c1-5-10-7-4-6(9)2-3-8(7)11-5/h2-4H,1H3
InChIKeyUUODOEGHZZBDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Iodo-2-methyl-1,3-benzothiazole (CAS 90414-61-2) Procurement Guide | High-Purity Heterocyclic Building Block


5-Iodo-2-methyl-1,3-benzothiazole (CAS 90414-61-2) is a heterocyclic organic compound belonging to the benzothiazole class, characterized by a benzene ring fused to a thiazole ring with a methyl group at the 2-position and an iodine atom at the 5-position . This specific substitution pattern, with a molecular formula of C₈H₆INS and a molecular weight of 275.11 g/mol, imparts unique reactivity, making it a valuable synthetic intermediate in medicinal chemistry and materials science . It is commercially available in research quantities with purities typically ranging from 95% to 97% .

✓ TRPV1 pathway inhibition study fit
✓ Room-temperature Pd(0) cross-coupling building block
✓ High-purity commercial grade available

5-Iodo-2-methyl-1,3-benzothiazole (CAS 90414-61-2) Critical Differentiation from Closest Analogs


Direct substitution of 5-Iodo-2-methyl-1,3-benzothiazole with close analogs like 5-bromo-2-methylbenzothiazole or 6-iodo-2-methylbenzothiazole is not scientifically valid due to marked differences in reactivity and biological target engagement . The iodo substituent at the 5-position provides a superior leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira) compared to its bromo analog, enabling more efficient C–C bond formation . Furthermore, the specific 5-iodo substitution pattern is a critical pharmacophore for potent TRPV1 antagonism, whereas the 6-iodo regioisomer displays a different activity profile due to altered electronic and steric interactions within the binding pocket [1]. The quantitative evidence below substantiates these non-interchangeable properties.

5-Iodo-2-methyl BT
5-Bromo analog
Reactivity in cross-coupling may differ; iodo enables room-temperature Pd(0) insertion, while bromo often requires harsher conditions, limiting functional group tolerance.
5-Iodo-2-methyl BT
6-Iodo regioisomer
Pharmacophoric profile differs; 5-iodo substitution is critical for reported TRPV1 pharmacophore engagement, whereas 6-iodo shows a distinct activity pattern.

5-Iodo-2-methyl-1,3-benzothiazole (CAS 90414-61-2) Quantified Evidence for Scientific Selection


5-Iodo-2-methyl-1,3-benzothiazole TRPV1 Antagonist Potency Comparison

In a functional assay using recombinant human TRPV1 expressed in HEK293 cells, 5-Iodo-2-methyl-1,3-benzothiazole (as part of the benzothiazole amide series) demonstrated potent antagonist activity against capsaicin-induced receptor activation, exhibiting an IC₅₀ of 15 nM [1]. This potency is significantly higher compared to the structurally related 6-phenylnicotinamide derivative (compound 2), which showed an IC₅₀ of 9.2 nM in a different assay system, indicating a distinct SAR profile for the benzothiazole core . Furthermore, the compound's activity against N-arachidonoyl-dopamine (NADA)-induced TRPV1 activation yielded an IC₅₀ of 15 nM, while its potency against low pH (pH 6.0-6.3) activation was substantially reduced (IC₅₀ = 1,990 nM), demonstrating a selective mode of antagonism that may translate to differentiated in vivo effects [1][2].

TRPV1 Antagonism
Cross-study comparable
IC₅₀: 15 nM (capsaicin-induced)
IC₅₀: 1,990 nM (pH-induced)
vs. 6-phenylnicotinamide IC₅₀ 9.2 nM (different assay)
Supports modality-dependent antagonism study
Human TRPV1 HEK293; pH activation assay in CHOK1 cells
TRPV1 Antagonist Pain Research Ion Channel

5-Iodo-2-methyl-1,3-benzothiazole Synthetic Reactivity Advantage in Cross-Coupling

The iodine atom at the 5-position of the benzothiazole ring serves as an excellent leaving group, enabling efficient palladium(0)-catalyzed deacylative cross-coupling with acyldiazoacetates at room temperature . In contrast, the analogous 5-bromo-2-methylbenzothiazole typically requires elevated temperatures or more forcing conditions for similar transformations due to the lower reactivity of the C–Br bond in oxidative addition steps . This higher reactivity profile makes the iodo derivative the preferred substrate for constructing complex molecular architectures where mild conditions are necessary to preserve sensitive functional groups .

Cross-Coupling Reactivity
Class-level
Reported room-temperature Pd(0) deacylative coupling; bromo analog typically needs elevated temperature
May support mild-condition synthesis
Class-level inference; verify with specific substrates
Synthetic Chemistry Cross-Coupling Building Block

5-Iodo-2-methyl-1,3-benzothiazole Physicochemical Differentiation: logP and PSA

The calculated partition coefficient (logP) of 5-Iodo-2-methyl-1,3-benzothiazole is 3.21, with a polar surface area (PSA) of 41.13 Ų . In comparison, the 5-bromo analog (5-bromo-2-methylbenzothiazole) is predicted to have a lower logP of approximately 2.8-2.9 and a similar PSA, while the non-halogenated parent compound, 2-methylbenzothiazole, has a logP of ~2.0 and PSA of ~41 Ų [1]. The increased lipophilicity conferred by the iodo substituent can significantly influence membrane permeability and metabolic stability, making this compound a distinct tool for exploring structure-activity relationships in drug discovery programs where modulating these properties is critical .

Lipophilicity (logP)
Class-level
logP: 3.21 (5-iodo)
vs. ~2.8–2.9 (5-bromo) and ~2.0 (parent)
Supports lipophilicity-based SAR context
Calculated values; PSA 41.13 Ų
Medicinal Chemistry Drug Design ADME

5-Iodo-2-methyl-1,3-benzothiazole Commercial Purity and Storage Requirements

Commercially, 5-Iodo-2-methyl-1,3-benzothiazole is routinely supplied with a purity of 97% (HPLC) from major vendors like Sigma-Aldrich and Aladdin Scientific, with a specification minimum of 95% . This high purity grade is essential for reproducible synthetic applications and biological assays where impurities can confound results . In contrast, the regioisomer 6-iodo-2-methyl-1,3-benzothiazole is often available at a lower purity specification (e.g., 90% technical grade), which may necessitate additional purification steps before use in sensitive applications . The compound requires storage at 2-8°C, protected from light, and under an inert atmosphere (argon) to prevent photolytic or oxidative degradation, a handling requirement that underscores its unique stability profile [1].

Commercial Purity
Cross-study comparable
≥97% HPLC (5-iodo) vs. 90% technical grade (6-iodo regioisomer)
Supports procurement for reproducible assays
Store at 2–8°C, protect from light, inert atmosphere
Procurement Quality Control Stability

5-Iodo-2-methyl-1,3-benzothiazole as a Precursor for Fluorescent Probes

5-Iodo-2-methyl-1,3-benzothiazole serves as a key precursor for synthesizing novel fluorescent probes based on the benzothiazole scaffold. Iodination at the 5-position allows for subsequent palladium-catalyzed cross-coupling reactions to introduce extended π-conjugated systems, which are essential for tuning photophysical properties like absorption and emission maxima [1][2]. Studies have demonstrated that modifying the substitution pattern on the benzothiazole core significantly affects the fluorescence quantum yield and Stokes shift, with 5-substituted derivatives exhibiting distinct spectral characteristics compared to their 6-substituted counterparts [2]. For instance, in the development of fluorescent probes for metal ion detection and cell imaging, the 5-iodo derivative provides a versatile handle for introducing various fluorophores and targeting moieties, offering greater synthetic flexibility than the bromo or chloro analogs [1].

Fluorescent Probe
Class-level
Enables tunable π-conjugation via Pd-catalyzed cross-coupling for photophysical tuning
May support fluorescent probe development
Scaffold-dependent spectral shifts; verify with target application
Fluorescent Dyes Bioimaging Sensor Development

5-Iodo-2-methyl-1,3-benzothiazole (CAS 90414-61-2) Validated Application Scenarios Based on Evidence


Medicinal Chemistry: TRPV1 Antagonist Lead Optimization

This compound is specifically validated as a core scaffold for developing TRPV1 antagonists with a differentiated polypharmacology profile. Its potent activity against capsaicin-induced activation (IC₅₀ = 15 nM) coupled with significantly weaker activity against pH-induced activation (IC₅₀ = 1,990 nM) makes it a valuable starting point for designing analgesics with a potentially improved therapeutic index by minimizing the interference with physiological TRPV1 functions [1]. Procurement of the high-purity material (97%) is essential for generating reliable SAR data in this context .

Synthetic Chemistry: Palladium-Catalyzed Cross-Coupling Building Block

The 5-iodo substituent is a superior leaving group for Pd(0)-catalyzed cross-coupling reactions, enabling efficient C–C bond formation under mild, room-temperature conditions [1]. This makes the compound an ideal building block for constructing complex, functionalized benzothiazole derivatives for library synthesis in drug discovery or for preparing advanced materials. Its higher reactivity compared to the corresponding bromo analog reduces reaction times and energy consumption, aligning with green chemistry principles [1].

Chemical Biology: Development of Fluorescent Probes for Bioimaging

As a precursor for benzothiazole-based fluorescent dyes, this compound provides a versatile synthetic handle for introducing extended π-conjugation, which is crucial for tuning absorption and emission properties [1]. Researchers can leverage the iodo group to install diverse functional groups, enabling the creation of tailored probes for imaging specific cellular targets, such as amyloids or intracellular thiols, with optimized photophysical characteristics [1].

ADME/PK Profiling in Drug Discovery Programs

The compound's well-defined physicochemical properties (calculated logP = 3.21, PSA = 41.13 Ų) make it a useful reference standard for studying the impact of lipophilicity on membrane permeability and metabolic stability in benzothiazole-based drug candidates [1]. Its higher logP relative to the non-halogenated parent compound provides a clear benchmark for evaluating how increasing lipophilicity affects in vitro ADME parameters and in vivo pharmacokinetics, guiding medicinal chemistry optimization efforts [1].

Application
Selection Property
Validation Focus
TRPV1 pathway SAR studies
Modality-dependent antagonism profile
TRPV1 activation modality assays (capsaicin, NADA, pH)
Pd(0) cross-coupling synthesis
Iodo leaving-group reactivity
Room-temperature scope and functional group compatibility
Fluorescent probe development
Synthetic handle for π-extension
Photophysical property tuning (λabs, λem, Stokes shift)
Lipophilicity impact studies
Reported logP and PSA values
Membrane permeability and metabolic stability correlation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
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